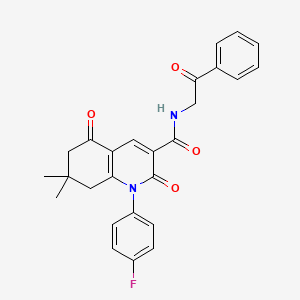
1-(4-fluorophenyl)-7,7-dimethyl-2,5-dioxo-N-(2-oxo-2-phenylethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-FLUOROPHENYL)-7,7-DIMETHYL-2,5-DIOXO-N-(2-OXO-2-PHENYLETHYL)-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound that belongs to the quinolinecarboxamide family. This compound is characterized by its unique structure, which includes a fluorophenyl group, a dimethyl group, and a hexahydroquinoline core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-FLUOROPHENYL)-7,7-DIMETHYL-2,5-DIOXO-N-(2-OXO-2-PHENYLETHYL)-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Hexahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the Fluorophenyl Group: This step involves the nucleophilic aromatic substitution of a fluorobenzene derivative.
Addition of the Dimethyl Groups: This can be done via alkylation reactions using appropriate alkyl halides.
Formation of the Carboxamide Group: This involves the reaction of the intermediate compound with an appropriate amine derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(4-FLUOROPHENYL)-7,7-DIMETHYL-2,5-DIOXO-N-(2-OXO-2-PHENYLETHYL)-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of quinolinecarboxylic acids.
Reduction: Formation of quinolinecarboxamides with reduced functional groups.
Substitution: Formation of substituted quinolinecarboxamides.
Scientific Research Applications
1-(4-FLUOROPHENYL)-7,7-DIMETHYL-2,5-DIOXO-N-(2-OXO-2-PHENYLETHYL)-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-FLUOROPHENYL)-7,7-DIMETHYL-2,5-DIOXO-N-(2-OXO-2-PHENYLETHYL)-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(4-CHLOROPHENYL)-7,7-DIMETHYL-2,5-DIOXO-N-(2-OXO-2-PHENYLETHYL)-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
- 1-(4-BROMOPHENYL)-7,7-DIMETHYL-2,5-DIOXO-N-(2-OXO-2-PHENYLETHYL)-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Comparison: Compared to its analogs, 1-(4-FLUOROPHENYL)-7,7-DIMETHYL-2,5-DIOXO-N-(2-OXO-2-PHENYLETHYL)-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially leading to improved pharmacokinetic properties.
Properties
Molecular Formula |
C26H23FN2O4 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-7,7-dimethyl-2,5-dioxo-N-phenacyl-6,8-dihydroquinoline-3-carboxamide |
InChI |
InChI=1S/C26H23FN2O4/c1-26(2)13-21-19(22(30)14-26)12-20(25(33)29(21)18-10-8-17(27)9-11-18)24(32)28-15-23(31)16-6-4-3-5-7-16/h3-12H,13-15H2,1-2H3,(H,28,32) |
InChI Key |
SXDNSACFBRSANT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C=C(C(=O)N2C3=CC=C(C=C3)F)C(=O)NCC(=O)C4=CC=CC=C4)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















